molecular formula C10H21ClO3S B13483644 3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B13483644
M. Wt: 256.79 g/mol
InChI Key: MOAFKMOSXQBDDE-UHFFFAOYSA-N
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Description

3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a carbon atom The compound’s structure includes an isopentyloxy group, which is an alkyl group derived from isopentane, and a dimethylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(isopentyloxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl23-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl\text{3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl2​→3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Chemical Reactions Analysis

Types of Reactions

3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.

    Oxidation Reactions: Although less common, the compound can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation or hydrolysis.

Scientific Research Applications

3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important intermediates in organic synthesis.

    Medicine: Sulfonamide-based drugs are widely used in the treatment of bacterial infections.

    Industry: The compound can be used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-).

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of an alkyl group.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group.

Uniqueness

3-(Isopentyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2,2-dimethyl-3-(3-methylbutoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-9(2)5-6-14-7-10(3,4)8-15(11,12)13/h9H,5-8H2,1-4H3

InChI Key

MOAFKMOSXQBDDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

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